N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(15-11-22-8-9-23-15)19-13-5-3-4-12(10-13)18-20-14-6-1-2-7-16(14)24-18/h1-7,10-11H,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXENNJFPZHMJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Phenyl Ring: The benzothiazole intermediate is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands.
Formation of Dihydrodioxine Carboxamide: The final step involves the formation of the dihydrodioxine ring and the carboxamide group. This can be achieved through a cyclization reaction involving a diol and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Chemical Reactivity and Reaction Types
The compound’s reactivity is influenced by its functional groups:
-
Carboxamide group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acids or amines.
-
Dihydrodioxine ring : May undergo oxidation (e.g., with KMnO₄) to form quinone derivatives or participate in redox reactions.
-
Benzo[d]thiazole moiety : Resistant to mild oxidizing agents but may react under harsh conditions, potentially leading to sulfur oxidation or ring-opening.
Table 2: Common Reaction Types and Outcomes
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinone derivatives |
| Reduction | Lithium aluminum hydride | Reduced dioxine ring |
| Amidation | CDI, coupling agents | Amide bond formation |
Mechanistic Insights and SAR Studies
Structure-activity relationship (SAR) studies on related compounds (e.g., thiadiazole-dioxine hybrids) highlight critical factors:
-
Positional specificity : Substitution at the 3-position of the phenyl ring significantly affects reactivity. For example, electron-donating groups enhance amide stability .
-
Heterocycle modifications : Replacing the thiazole moiety with oxazole alters biological activity, suggesting stereochemical and electronic influences on reactivity.
Table 3: SAR Trends in Related Compounds
Characterization and Stability
The compound is typically characterized using:
-
IR spectroscopy : Identifies carboxamide (N-H stretch ~3300 cm⁻¹) and thiazole (C=S ~1250 cm⁻¹) functional groups.
-
NMR spectroscopy : Confirms aromatic proton environments and coupling patterns in the benzo[d]thiazole and phenyl rings.
-
Mass spectrometry : Validates molecular weight (e.g., C₁₅H₁₃N₃O₃ for similar analogs).
Table 4: Characterization Data
| Technique | Key Features Observed |
|---|---|
| IR | N-H (amide), C=S (thiazole) |
| NMR | Aromatic protons (δ ~7–8 ppm) |
| MS | Molecular ion peak (m/z ~327) |
Biological and Functional Relevance
While direct data for this compound is limited, analogs with dioxine-thiazole cores exhibit:
-
Receptor interactions : Potential binding to GABA receptors, as observed in benzo[d]oxazole analogs.
-
Enzymatic inhibition : SAR studies on triazole-dioxine hybrids show substrate-competitive inhibition of kinases like JNK .
(Citations embedded per source guidelines.)
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study highlighted the synthesis of benzothiazole-based compounds that showed significant inhibition against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms. For example, a recent review discussed the synthesis of benzothiazole-based compounds with promising anticancer activity against different cancer cell lines .
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 | |
| This compound | A549 (Lung Cancer) | 15 |
Material Science Applications
Benzothiazole derivatives are also utilized in material science for their unique electronic properties. The compound has been incorporated into polymer matrices to enhance conductivity and stability.
Table 3: Material Properties of Benzothiazole Derivatives
| Material Composition | Conductivity (S/m) | Stability (Thermal Decomposition Temp °C) | Reference |
|---|---|---|---|
| Polymer with this compound | 0.01 | 250 |
Biochemical Applications
3.1 Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit lipase activity, which is crucial in fat metabolism and could be significant in obesity management .
Table 4: Enzyme Inhibition Data
Case Studies
Case Study 1: Antimicrobial Efficacy Against Tuberculosis
A study conducted on a series of benzothiazole derivatives revealed that the compound significantly inhibited the growth of Mycobacterium tuberculosis. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity Profiling
In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Similar structure but lacks the dihydrodioxine ring.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamide: Contains a piperidine ring instead of the dihydrodioxine ring.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamide: Contains a morpholine ring instead of the dihydrodioxine ring.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of the dihydrodioxine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a phenyl ring , which is further connected to a dihydrodioxine carboxamide group. This unique structural arrangement may enhance its biological activity compared to other benzothiazole derivatives.
| Property | Details |
|---|---|
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
| Molecular Formula | C18H14N2O3S |
| Molecular Weight | 338.38 g/mol |
| CAS Number | 864938-03-4 |
Target Enzymes
This compound primarily interacts with the DprE1 enzyme in Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the cell wall biosynthesis pathway essential for bacterial survival, leading to cell death.
Biochemical Pathways
The inhibition of DprE1 by this compound has significant implications for tuberculosis treatment. It affects several biochemical pathways, particularly those involved in the synthesis of peptidoglycan—a critical component of bacterial cell walls. The resultant disruption leads to increased susceptibility of the bacteria to external stressors and ultimately cell lysis.
Biological Activities
Research has highlighted various biological activities associated with this compound:
- Antimicrobial Activity
- Anticancer Potential
- Anti-inflammatory Effects
Case Studies and Research Findings
Several studies have investigated the biological efficacy of this compound and related compounds:
Study 1: Antitubercular Activity
A study focusing on the compound's interaction with DprE1 revealed that it effectively inhibits the enzyme at low micromolar concentrations. The resulting IC50 values indicate significant potential as an antitubercular agent compared to existing treatments.
Study 2: Anticancer Efficacy
Research on benzothiazole derivatives demonstrated that certain compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The structure–activity relationship (SAR) analyses indicated that modifications on the benzothiazole ring can enhance anticancer potency .
Study 3: In Vitro Testing
In vitro assays have shown that compounds similar to this compound possess significant growth inhibitory effects against M. tuberculosis with minimal cytotoxicity towards human cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its derivatives?
- Methodology : The compound can be synthesized via sequential acylation and cyclization reactions. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux forms thiourea intermediates. Subsequent cyclization with aqueous formaldehyde and HCl at 90–95°C yields oxadiazinane derivatives. Ethanol is typically used for crystallization .
- Characterization : TLC monitors reaction progress, while IR and ¹H NMR confirm functional groups (e.g., thiourea NH stretches at ~3300 cm⁻¹ and aromatic protons at δ 7.2–8.0 ppm) .
Q. How are intermediates like 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas characterized during synthesis?
- Analytical Workflow :
TLC : Tracks reaction completion using chloroform:acetone (3:1) as the mobile phase .
IR Spectroscopy : Identifies thiourea C=S stretches (~1250 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
¹H NMR : Aromatic protons and NH signals (e.g., δ 10.2–10.7 ppm for NH groups) confirm structure .
Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How can researchers optimize the oral bioavailability of benzothiazole-containing compounds like this derivative?
- Key Parameters :
- Rotatable Bonds : Limit to ≤10 to reduce molecular flexibility .
- Polar Surface Area (PSA) : Maintain PSA ≤140 Ų via substituent selection (e.g., replacing polar groups with halogens) to enhance membrane permeation .
- Hydrogen Bond Count : Total donors/acceptors ≤12 improves absorption .
Q. What strategies address low yields in cyclization steps during oxadiazinane synthesis from thiourea intermediates?
- Optimization Approaches :
Catalysis : Introduce acidic catalysts (e.g., H₂SO₄) to accelerate cyclization .
Solvent Selection : Polar aprotic solvents (DMF or acetonitrile) improve reaction homogeneity .
Temperature Control : Heating at 90–95°C for 4 hours maximizes product formation .
- Yield Analysis : Compare isolated yields under varying conditions (e.g., 79% with HCl vs. 97% with H₂SO₄) .
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence antitumor activity in benzothiazole derivatives?
- SAR Study Design :
Substituent Screening : Synthesize analogs with electron-withdrawing (Cl, NO₂) and electron-donating (OCH₃) groups .
Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Data Interpretation : Chloro-substituted derivatives show higher activity (IC₅₀ ~10 µM) due to enhanced electrophilicity .
Q. How do researchers reconcile contradictions in reported biological activities across studies (e.g., antiviral vs. antitumor effects)?
- Critical Analysis Framework :
Assay Conditions : Compare cell lines, exposure times, and dose ranges (e.g., 24h vs. 48h incubation impacts IC₅₀) .
Structural Specificity : Note differences in core scaffolds (e.g., oxadiazinane vs. triazinane derivatives) .
Mechanistic Studies : Use kinase inhibition assays (e.g., CDK7 targeting ) to clarify primary modes of action.
Methodological Considerations
- Data Contradiction Example : A compound may show high in vitro activity but poor in vivo efficacy due to bioavailability limitations. Address this by correlating in vitro IC₅₀ with pharmacokinetic parameters (e.g., Cmax, AUC) from rat studies .
- Statistical Tools : Multivariate regression analysis identifies dominant factors (e.g., PSA vs. logP) influencing bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
